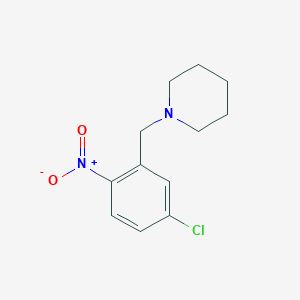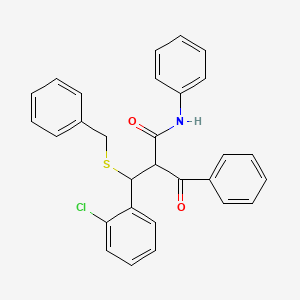![molecular formula C23H18ClNO2 B5157952 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a member of the spirochromene family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. Additionally, it has been proposed that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in immune cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, which makes it a useful tool for investigating these areas of research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further investigation is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to explore the potential of 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] as a photosensitizer in photodynamic therapy for cancer treatment.
Synthesemethoden
The synthesis of 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been described in the literature. One method involves the reaction of 2-amino-4-chlorophenol with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to yield 2-amino-4-chloro-3-(3,4-dihydro-2H-pyran-2-yl)phenol. This intermediate is then reacted with 2-methoxy-5-methylbenzaldehyde in the presence of a base to yield 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine].
Wissenschaftliche Forschungsanwendungen
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light-activated compounds.
Eigenschaften
IUPAC Name |
6-chloro-8-methoxy-5'-methylspiro[chromene-2,6'-phenanthridine] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO2/c1-25-20-10-6-4-8-18(20)17-7-3-5-9-19(17)23(25)12-11-15-13-16(24)14-21(26-2)22(15)27-23/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGJMJZNSUVYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C(=CC(=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)
![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)

![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)